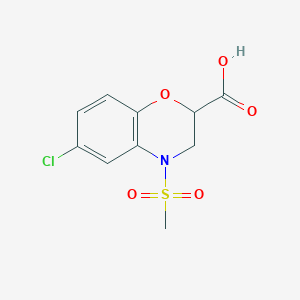
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10ClNO5S and its molecular weight is 291.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, also known by its CAS number 866134-85-2, is a compound belonging to the benzoxazine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C10H12ClN3O4S
- Molecular Weight : 305.74 g/mol
- Physical State : Solid
- Density : 1.61 g/cm³ (predicted)
- pKa : 11.58 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro derivative | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| 6-Chloro derivative | A549 (Lung Cancer) | 20 | Cell cycle arrest in G1 phase |
| Benzoxazine analog | COLO201 (Colon Cancer) | 25 | Inhibition of DNA synthesis |
These findings indicate that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial activity against various strains revealed the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI evaluated the cytotoxicity of various benzoxazine derivatives against multiple tumor cell lines using the MTT assay. The findings indicated that compounds with a similar structure to 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine exhibited significant cytotoxicity against MCF-7 and A549 cell lines, supporting further exploration into its potential as an anticancer agent .
- Mechanistic Insights : Another research article focused on the structure-activity relationship of benzoxazine derivatives highlighted that substituents at specific positions on the benzoxazine ring could enhance receptor binding affinity and biological activity . This underscores the importance of chemical modifications in developing more effective therapeutic agents.
- Combinatorial Approaches : Recent studies have explored the combination of benzoxazine derivatives with other therapeutic agents to enhance their efficacy against resistant cancer cell lines. This combinatorial approach has shown promise in overcoming drug resistance and improving treatment outcomes .
Eigenschaften
IUPAC Name |
6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S/c1-18(15,16)12-5-9(10(13)14)17-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLMTKDBFGZVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













